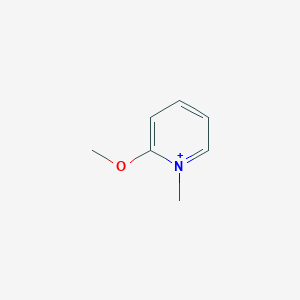
lithium;1,2,3,4-tetrafluorobenzene-6-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,2,3,4-tetrafluorobenzene-6-ide is a chemical compound with the molecular formula C6HF4Li It is a derivative of tetrafluorobenzene, where lithium is bonded to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4-tetrafluorobenzene-6-ide typically involves the reaction of 1,2,3,4-tetrafluorobenzene with a lithium reagent. One common method is the direct lithiation of 1,2,3,4-tetrafluorobenzene using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using automated reactors and controlled environments to maintain the purity and consistency of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,2,3,4-tetrafluorobenzene-6-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the lithium atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Applications De Recherche Scientifique
Lithium;1,2,3,4-tetrafluorobenzene-6-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for research purposes.
Industry: Used in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of lithium;1,2,3,4-tetrafluorobenzene-6-ide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The lithium atom plays a crucial role in stabilizing the intermediate species formed during these reactions, facilitating the formation of the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrafluorobenzene: The parent compound without the lithium atom.
Lithium Phenylide: Another lithium-substituted aromatic compound.
Uniqueness
Lithium;1,2,3,4-tetrafluorobenzene-6-ide is unique due to the presence of both lithium and multiple fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable reagent in various chemical transformations and applications .
Propriétés
Numéro CAS |
22872-42-0 |
|---|---|
Formule moléculaire |
C6HF4Li |
Poids moléculaire |
156.0 g/mol |
Nom IUPAC |
lithium;1,2,3,4-tetrafluorobenzene-6-ide |
InChI |
InChI=1S/C6HF4.Li/c7-3-1-2-4(8)6(10)5(3)9;/h1H;/q-1;+1 |
Clé InChI |
MRUUJFUFDLFNAL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=[C-]C(=C(C(=C1F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


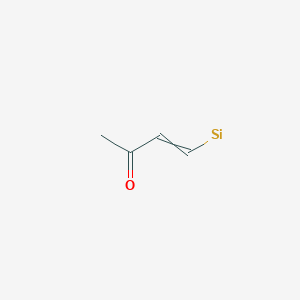





![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
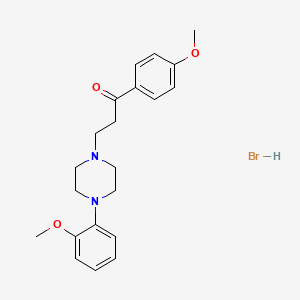

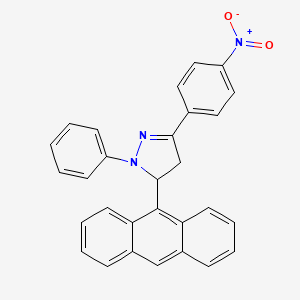
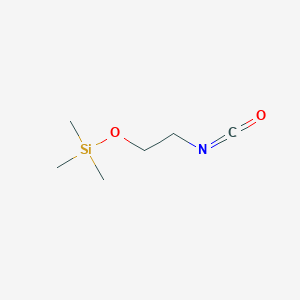
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

